molecular formula C21H17ClN2O2S B6516209 1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689754-72-1

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516209
CAS No.: 689754-72-1
M. Wt: 396.9 g/mol
InChI Key: QLFSLUALKLAREF-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of aminopyrimidines with other compounds . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrido[2,3-d]pyrimidines, is characterized by a fused pyrimidine and pyridine ring . The LUMO orbitals were located on the left and the upper part of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure .

Future Directions

The future directions for research on this compound could involve further exploration of its therapeutic potential, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . This could include designing new selective, effective, and safe anticancer agents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSLUALKLAREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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